N-(2-(thiophen-3-yl)benzyl)-1H-indole-3-carboxamide
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Overview
Description
N-(2-(thiophen-3-yl)benzyl)-1H-indole-3-carboxamide is a compound that features a unique structure combining a thiophene ring, a benzyl group, and an indole carboxamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(thiophen-3-yl)benzyl)-1H-indole-3-carboxamide typically involves the following steps:
Formation of the Thiophene Derivative: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Indole Carboxamide Formation: The final step involves the coupling of the benzyl-thiophene intermediate with indole-3-carboxylic acid or its derivatives under amide bond-forming conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would also be integral to the industrial production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-(thiophen-3-yl)benzyl)-1H-indole-3-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: m-CPBA, H2O2
Reduction: LiAlH4, NaBH4
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products Formed
Oxidation: Thiophene sulfoxides, thiophene sulfones
Reduction: Reduced thiophene derivatives
Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives
Scientific Research Applications
N-(2-(thiophen-3-yl)benzyl)-1H-indole-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-(thiophen-3-yl)benzyl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, exhibit various pharmacological properties.
Indole Derivatives: Compounds such as indomethacin and serotonin, which contain indole structures, are known for their therapeutic effects.
Uniqueness
N-(2-(thiophen-3-yl)benzyl)-1H-indole-3-carboxamide is unique due to its combination of a thiophene ring and an indole carboxamide, which imparts distinct chemical and biological properties. This unique structure allows it to interact with a broader range of molecular targets and exhibit diverse activities compared to other similar compounds .
Properties
IUPAC Name |
N-[(2-thiophen-3-ylphenyl)methyl]-1H-indole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2OS/c23-20(18-12-21-19-8-4-3-7-17(18)19)22-11-14-5-1-2-6-16(14)15-9-10-24-13-15/h1-10,12-13,21H,11H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPMIFJMYUYVJNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CNC3=CC=CC=C32)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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